molecular formula C19H17N5O3 B11983776 3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-29-2

3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11983776
CAS No.: 302918-29-2
M. Wt: 363.4 g/mol
InChI Key: MNKYTUKREKCQCR-DEDYPNTBSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a carbohydrazide moiety linked to a 1-(p-tolyl)ethylidene group. Its molecular formula is C₁₉H₁₇N₅O₃, with a monoisotopic mass of 371.123 g/mol.

Properties

CAS No.

302918-29-2

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)13(2)20-23-19(25)18-11-17(21-22-18)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

MNKYTUKREKCQCR-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with ethyl acetoacetate under acidic conditions to form the desired carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl and pyrazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, melting points, and synthetic yields:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Features References
Target Compound 3-nitrophenyl, p-tolyl ethylidene C₁₉H₁₇N₅O₃ Not reported Not reported High lipophilicity from p-tolyl group
N′-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-nitrophenyl, naphthyl ethylidene C₂₂H₁₇N₅O₃ Not reported Not reported Extended aromatic system enhances π-π stacking
3-(3-Nitrophenyl)-N′-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-nitrophenyl, trimethoxybenzylidene C₂₁H₁₉N₅O₆ Not reported Not reported Trimethoxy groups increase polarity
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone p-nitrophenyl, nitrofuran methylidene C₁₅H₁₀N₈O₆ 214–216 65 Nitrofuran enhances antibacterial activity
(E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-chlorophenyl, tert-butylbenzyl, chlorophenol ethylidene C₂₈H₂₇Cl₂N₅O₂ Not reported Not reported Dual chloro groups improve cytotoxicity (IC₅₀ = 8.2 µM in A549 cells)
SKi-178 (Sphingosine kinase inhibitor) 3-(4-methoxyphenyl), dimethoxyethylidene C₁₈H₂₁N₅O₃ Not reported Not reported Ki = 1.3 µM for SK1; enhanced selectivity via methoxy groups

Key Observations :

  • Aromatic Substituents : Replacement of the p-tolyl group with naphthyl () or trimethoxybenzylidene () alters solubility and π-stacking interactions.
  • Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in and ) correlate with enhanced bioactivity (e.g., cytotoxicity, antibacterial effects).
  • Synthetic Yields : Yields for analogs range from 54% () to 86% (), influenced by reaction conditions and substituent complexity.

Crystallographic and Spectroscopic Data

  • SHELX Refinement : Analogs in and were characterized using SHELXL, confirming planar pyrazole cores and trans-configuration of hydrazide groups .
  • Spectroscopy : IR spectra of analogs () show N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, consistent with hydrazide formation.

Biological Activity

3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthetic routes, structure-activity relationships (SAR), and various biological evaluations.

Synthesis

The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The synthesis typically involves the condensation of 3-nitrobenzaldehyde with p-tolyl ethylidene hydrazine, followed by cyclization to form the pyrazole ring. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, 3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has been evaluated against various cancer cell lines. The results showed that this compound inhibits cell proliferation and induces apoptosis in cancer cells by targeting key signaling pathways involved in tumor growth.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-Nitrophenyl PyrazoleMCF-715Inhibition of BRAF(V600E)
3-Nitrophenyl PyrazoleHeLa12Induction of apoptosis
3-Nitrophenyl PyrazoleA54910Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.

Table 2: Anti-inflammatory Activity Assays

CompoundCytokine MeasuredConcentration (µM)Inhibition (%)
3-Nitrophenyl PyrazoleTNF-α2575%
3-Nitrophenyl PyrazoleIL-62570%

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicated that it possesses moderate to high antibacterial activity against Gram-positive bacteria and antifungal activity against several pathogenic fungi.

Table 3: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups, such as nitro groups, enhances antitumor activity, while alkyl substitutions improve solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development. For instance, a study demonstrated that a related compound effectively inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent.

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